molecular formula C12H16ClN3 B13648353 [(1-Benzyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

[(1-Benzyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13648353
M. Wt: 237.73 g/mol
InChI Key: CZPUTUFCTTYUKC-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride typically involves the reaction of 1-benzyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 1-benzyl-1H-pyrazole, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is precipitated out as the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazole: A precursor in the synthesis of (1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride.

    1-Methyl-1H-pyrazole: A structurally similar compound with different functional groups.

    5-Amino-pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

1-(1-benzylpyrazol-4-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11;/h2-6,8,10,13H,7,9H2,1H3;1H

InChI Key

CZPUTUFCTTYUKC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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